

# Poziotinib in Platinum-Refractory NSCLC: A Comparative Analysis

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## Compound of Interest

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This guide provides a comparative analysis of poziotinib's efficacy in platinum-refractory non-small cell lung cancer (NSCLC), with a focus on patients harboring HER2 exon 20 insertion mutations. The performance of poziotinib is compared with established alternative therapies for the broader platinum-refractory NSCLC population, including standard chemotherapy and immune checkpoint inhibitors. This document is intended to support research, scientific evaluation, and drug development efforts in this challenging therapeutic area.

## Executive Summary

Poziotinib has demonstrated clinically meaningful antitumor activity in previously treated patients with NSCLC harboring HER2 exon 20 insertion mutations. The ZENITH20-2 clinical trial showed an objective response rate (ORR) of 27.8% in this specific patient population.<sup>[1][2][3]</sup> In contrast, alternative therapies such as docetaxel, docetaxel in combination with ramucirumab, and the immune checkpoint inhibitors nivolumab and pembrolizumab have been evaluated in broader platinum-refractory NSCLC populations. Direct comparison is challenging due to the differing patient populations in these pivotal trials. This guide presents the available data to facilitate an informed understanding of the therapeutic landscape.

## Comparative Efficacy of Poziotinib and Alternative Therapies

The following tables summarize the key efficacy data from pivotal clinical trials for poziotinib and its comparators in the context of platinum-refractory NSCLC. It is crucial to note that the patient population for the poziotinib trial (ZENITH20-2) was specifically selected for HER2 exon 20 insertion mutations, whereas the trials for the other agents enrolled a broader, unselected population of patients with platinum-refractory NSCLC.

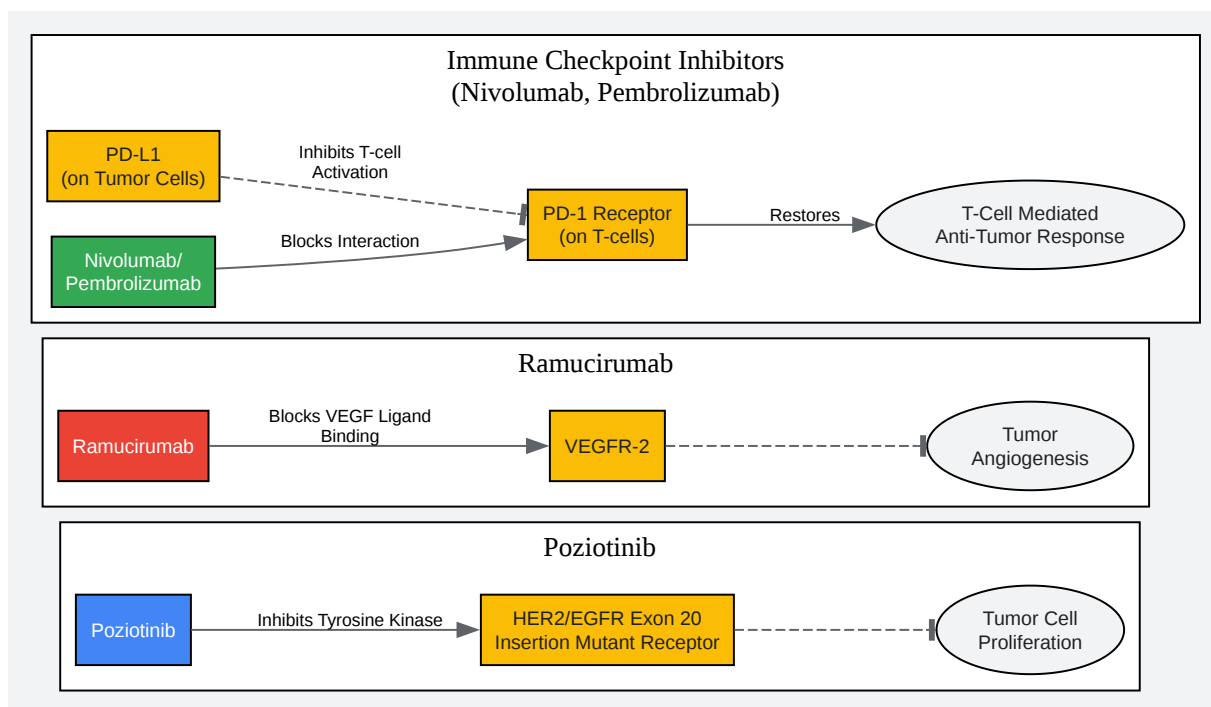
Table 1: Efficacy in Platinum-Refractory NSCLC

Treatment	Trial	Patient Population	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Poziotinib	ZENITH20-2[1][2]	HER2 Exon 20 Insertion-Mutant NSCLC	27.8%	5.5 months	15.0 months[4]
Docetaxel	Pooled Analysis	General Population	~7-21%	~2-4 months	~7-9 months
Docetaxel + Ramucirumab	REVEL[5][6][7]	General Population	22.9%	4.5 months	10.5 months
Nivolumab	CheckMate 017 & 057 (Pooled)[8][9][10][11]	General Population	13.4% (5-year)	8.0% (5-year rate)	11.1 months
Pembrolizumab	KEYNOTE-010[12][13][14]	PD-L1 Positive	10.4 - 12.7 months (median OS)	3.9 - 4.0 months	10.4 - 12.7 months

Note: Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and follow-up times.

## Mechanisms of Action

The therapeutic agents discussed in this guide employ distinct mechanisms to combat NSCLC.



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Caption: Mechanisms of action for poziotinib and comparator therapies.

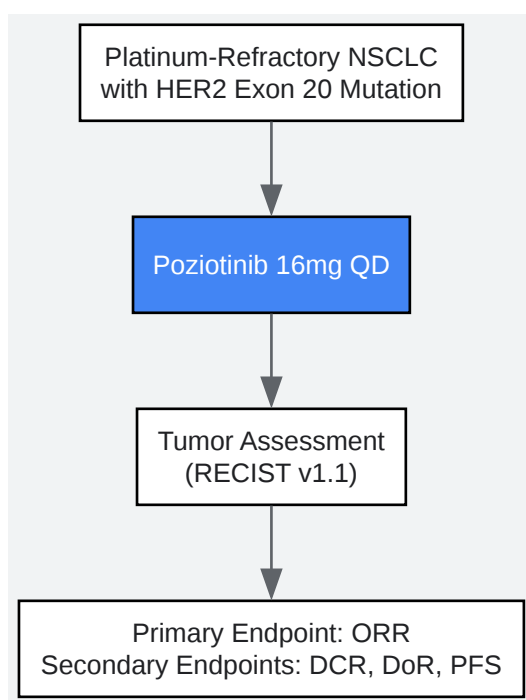
## Experimental Protocols

Detailed methodologies for the pivotal clinical trials are summarized below to provide context for the presented data.

### ZENITH20-2 (Poziotinib)

- Study Design: A multicenter, multicohort, open-label Phase 2 trial.[1]

- Patient Population: Patients with locally advanced or metastatic NSCLC with documented HER2 exon 20 insertion mutations who had received at least one prior systemic therapy.[1]
- Treatment: Pozitotinib administered orally at a starting dose of 16 mg once daily.[1]
- Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent review committee based on RECIST v1.1.[1]
- Secondary Endpoints: Disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), and safety.[1]



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Caption: Simplified workflow for the ZENITH20-2 trial.

## REVEL (Docetaxel + Ramucirumab)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.[5][7][15]
- Patient Population: Patients with stage IV NSCLC of squamous or non-squamous histology who had progressed on or after one platinum-based therapy.[5][7]

- Treatment Arms:
  - Docetaxel (75 mg/m<sup>2</sup>) plus ramucirumab (10 mg/kg) every 3 weeks.[\[5\]](#)[\[7\]](#)
  - Docetaxel (75 mg/m<sup>2</sup>) plus placebo every 3 weeks.[\[5\]](#)[\[7\]](#)
- Primary Endpoint: Overall Survival (OS).[\[5\]](#)[\[7\]](#)
- Secondary Endpoints: Progression-Free Survival (PFS) and Objective Response Rate (ORR).[\[6\]](#)

## CheckMate 017 & 057 (Nivolumab)

- Study Design: Two separate multicenter, randomized, open-label Phase 3 trials (CheckMate 017 for squamous NSCLC, CheckMate 057 for non-squamous NSCLC).[\[9\]](#)[\[11\]](#)
- Patient Population: Patients with advanced or metastatic NSCLC who had progressed during or after platinum-based doublet chemotherapy.[\[9\]](#)[\[11\]](#)
- Treatment Arms:
  - Nivolumab (3 mg/kg) every 2 weeks.[\[9\]](#)[\[11\]](#)
  - Docetaxel (75 mg/m<sup>2</sup>) every 3 weeks.[\[9\]](#)[\[11\]](#)
- Primary Endpoint: Overall Survival (OS).[\[9\]](#)
- Secondary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS).[\[16\]](#)

## KEYNOTE-010 (Pembrolizumab)

- Study Design: A multicenter, randomized, open-label Phase 2/3 trial.[\[12\]](#)[\[14\]](#)[\[17\]](#)
- Patient Population: Previously treated patients with advanced NSCLC whose tumors expressed PD-L1 (tumor proportion score [TPS] ≥1%).[\[12\]](#)[\[14\]](#)
- Treatment Arms:

- Pembrolizumab (2 mg/kg) every 3 weeks.[12][14]
- Pembrolizumab (10 mg/kg) every 3 weeks.[12][14]
- Docetaxel (75 mg/m<sup>2</sup>) every 3 weeks.[12][14]
- Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) in the total population and in patients with PD-L1 TPS ≥50%.[12][14]

## Conclusion

Pozitotinib demonstrates notable efficacy in the specific subpopulation of platinum-refractory NSCLC patients with HER2 exon 20 insertion mutations. While direct comparisons are limited by the available data, this guide provides a framework for understanding the relative performance of pozitotinib against other established therapies in the broader context of second-line and beyond treatment for NSCLC. For researchers and drug developers, the success of pozitotinib underscores the importance of targeting specific molecular alterations in NSCLC and highlights the need for further investigation into novel therapies for this and other genetically defined patient populations.

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